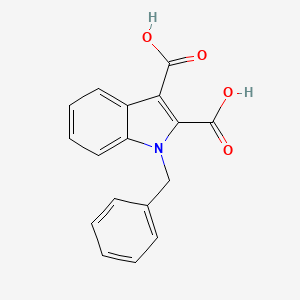

1-Benzyl-1H-indole-2,3-dicarboxylic acid

CAS No.: 121195-60-6

Cat. No.: VC17291133

Molecular Formula: C17H13NO4

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121195-60-6 |

|---|---|

| Molecular Formula | C17H13NO4 |

| Molecular Weight | 295.29 g/mol |

| IUPAC Name | 1-benzylindole-2,3-dicarboxylic acid |

| Standard InChI | InChI=1S/C17H13NO4/c19-16(20)14-12-8-4-5-9-13(12)18(15(14)17(21)22)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)(H,21,22) |

| Standard InChI Key | QHSDWBPHKRGEBW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)C(=O)O |

Introduction

Structural and Physicochemical Properties

The IUPAC name of the compound is 1-benzylindole-2,3-dicarboxylic acid, and its canonical SMILES representation is . The indole core is substituted with a benzyl group at the 1-position and two carboxylic acid moieties at the 2- and 3-positions, conferring both aromatic and acidic properties. Key physicochemical data are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.29 g/mol |

| IUPAC Name | 1-benzylindole-2,3-dicarboxylic acid |

| InChI Key | QHSDWBPHKRGEBW-UHFFFAOYSA-N |

The compound’s dual carboxylic acid groups enable diverse reactivity, including salt formation, esterification, and amidation, making it a valuable precursor in synthetic workflows.

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis of 1-benzyl-1H-indole-2,3-dicarboxylic acid typically involves multistep procedures starting from indole derivatives. A common approach includes:

-

Benzylation: Introducing the benzyl group to the indole nitrogen using benzyl halides or alcohols under basic conditions.

-

Dicarboxylation: Installing carboxylic acid groups at the 2- and 3-positions via carboxylation reactions, often employing carbon dioxide or carboxylating agents like potassium cyanide.

Recent advancements emphasize the use of environmentally benign solvents (e.g., water or ethanol) and catalysts (e.g., recyclable Lewis acids) to improve sustainability.

Anhydride Intermediate Formation

A critical intermediate in its synthesis is 1-benzylindole-2,3-dicarboxylic anhydride, which is generated by dehydrating the dicarboxylic acid. This anhydride serves as a reactive species in Friedel-Crafts acylations. For example, reacting it with anisole in the presence of titanium(IV) chloride yields 2-(4-methoxybenzoyl)indole-3-carboxylic acid, demonstrating regioselective acylation at the 2-position .

Chemical Reactivity and Reaction Mechanisms

Amidation and Esterification

The carboxylic acid groups undergo amidation with amines using coupling agents like (EDC). This reactivity is exploited to generate derivatives for drug discovery.

Friedel-Crafts Acylation

The anhydride form participates in Friedel-Crafts reactions with aromatic ethers. For instance, with anisole and , the 2-carbonyl group reacts preferentially, producing 2-aroylindole-3-carboxylic acids. In contrast, substituting the benzyl group with a benzenesulfonyl group shifts reactivity to the 3-carbonyl position, yielding 3-aroylindole-2-carboxylic acids . This tunable regioselectivity highlights the compound’s utility in synthesizing structurally diverse indole derivatives.

Applications in Medicinal Chemistry and Materials Science

Enzyme Inhibition

The compound’s planar indole core and acidic groups allow interactions with enzymatic active sites. Preliminary studies suggest potential as a kinase or protease inhibitor, though detailed pharmacological data remain limited.

Materials Science

Its rigid aromatic structure and functional groups make it a candidate for metal-organic frameworks (MOFs) and organic semiconductors. Derivatives incorporating electron-withdrawing groups (e.g., nitro or cyano) exhibit enhanced electronic properties.

Research Findings and Case Studies

Case Study: Synthesis of Murrayaquinone-A

1-Benzylindole-2,3-dicarboxylic anhydride was utilized as a key intermediate in synthesizing murrayaquinone-A, a natural product with antitumor activity. The anhydride’s reactivity enabled efficient construction of the quinone moiety .

Antimicrobial Evaluation

While the parent compound’s antimicrobial activity is unreported, analogues like showed no inhibition against common pathogens (e.g., , ) at 3 mg/mL . This underscores the need for targeted derivatization to enhance bioactivity.

Future Directions

Synthetic Methodology Development

Efforts should focus on:

-

Streamlining synthesis via catalytic asymmetric routes.

-

Exploring photochemical or electrochemical activation to reduce reliance on harsh reagents.

Expanding Applications

-

Drug Discovery: Structural modifications to improve pharmacokinetic properties.

-

Advanced Materials: Incorporating the compound into covalent organic frameworks (COFs) for gas storage or catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume